molecular formula C23H21N3OS B2650265 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide CAS No. 899960-97-5

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide

Cat. No. B2650265
CAS RN: 899960-97-5
M. Wt: 387.5
InChI Key: NALQNDNRNORFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide” is a complex compound that has been studied for its potential applications . It’s part of a class of compounds known as imidazoles, which are key components to functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of this compound involves the design of a therapeutic active Pd(II) complex with the new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Molecular Structure Analysis

The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .


Physical And Chemical Properties Analysis

The structure of the ligand and its Pd(II) complex was characterized via various spectroscopy techniques, indicating its complex molecular structure .

Scientific Research Applications

Anticancer Properties

This compound has shown promising antiproliferative effects against various cancer cell lines. Specifically, a Pd(II) complex derived from this compound exhibited excellent inhibitory potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s antitumor mechanism involves antiangiogenic effects and promotion of apoptosis, as confirmed by DNA condensation and FACS analysis . Furthermore, its strong π–π stacking interaction with DNA suggests potential as an anticancer drug.

Neuropathic Pain Treatment

The compound’s derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoforms. In particular, they target hCA VII, which is associated with neuropathic pain. These studies highlight the compound’s potential in developing novel treatments for pain management .

Regiocontrolled Synthesis of Imidazoles

Imidazoles are essential components in various functional molecules. Recent advances in the synthesis of substituted imidazoles have emphasized the bonds formed during their formation. While not specific to this compound, understanding its role in imidazole synthesis contributes to broader applications .

Antitumor Activity

Several derivatives of this compound have demonstrated moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, their cytotoxicity against normal cells (HL-7702) is significantly lower than that of conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .

Drug Development and Potential Applications

Given its favorable drug-likeness properties, the Pd(II) complex derived from this compound holds promise as a potent anticancer drug. Further research may explore its applications in cancer therapy and other related fields .

Mechanism of Action

The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQNDNRNORFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.